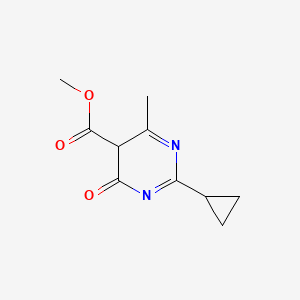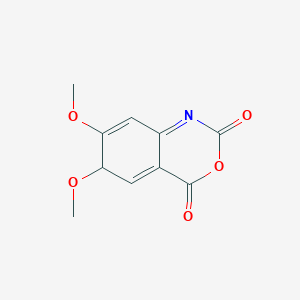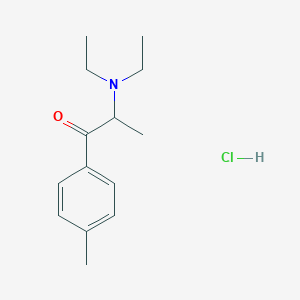
4-Methyldiethcathinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyldiethcathinone hydrochloride is a synthetic cathinone, a class of compounds known for their stimulant properties. It is categorized as a substituted cathinone, which means it is chemically modified based on the structure of cathinone, an alkaloid found in the Khat plant . This compound is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
The synthesis of 4-Methyldiethcathinone hydrochloride typically involves the reaction between 2-bromo-4’-methylpropiophenone and diethylamine, followed by acidification to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction
Chemical Reactions Analysis
4-Methyldiethcathinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: Common substitution reactions involve the replacement of the diethylamino group with other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyldiethcathinone hydrochloride is used in various scientific research applications, including:
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Research focuses on its potential therapeutic applications and its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 4-Methyldiethcathinone hydrochloride involves its interaction with neurotransmitter transporters in the brain. It primarily targets the dopamine, norepinephrine, and serotonin transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft . This results in stimulant effects, including increased alertness, euphoria, and enhanced cognitive function. The exact molecular pathways involved are still under investigation, but the compound’s effects are similar to those of other synthetic cathinones and amphetamines .
Comparison with Similar Compounds
4-Methyldiethcathinone hydrochloride is structurally similar to other substituted cathinones, such as:
Cathinone: The parent compound found in the Khat plant.
Mephedrone (4-Methylmethcathinone): Known for its stimulant and empathogenic effects.
4-Methylethcathinone: Another substituted cathinone with similar stimulant properties.
Ethcathinone: A compound with stimulant effects, structurally related to amphetamines. What sets this compound apart is its specific substitution pattern, which influences its pharmacological profile and potency.
Properties
Molecular Formula |
C14H22ClNO |
|---|---|
Molecular Weight |
255.78 g/mol |
IUPAC Name |
2-(diethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-15(6-2)12(4)14(16)13-9-7-11(3)8-10-13;/h7-10,12H,5-6H2,1-4H3;1H |
InChI Key |
QAWPTXMKVSVMOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C(=O)C1=CC=C(C=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B12356907.png)

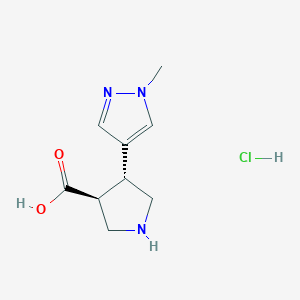
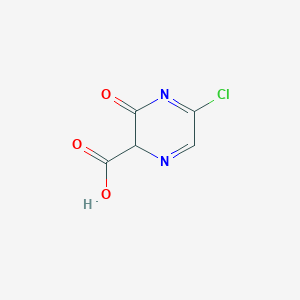
![3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12356935.png)
![(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-3,4,4a,5,6,8-hexahydro-2H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12356937.png)
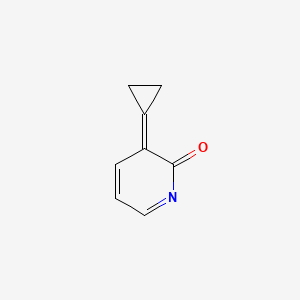
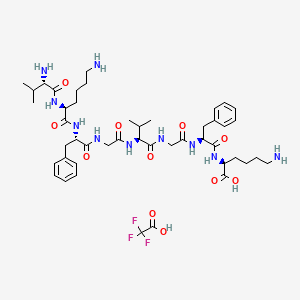
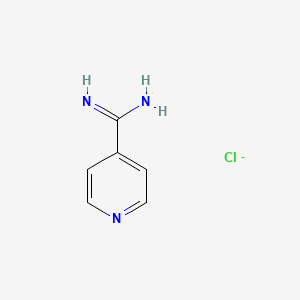
![6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B12356954.png)


